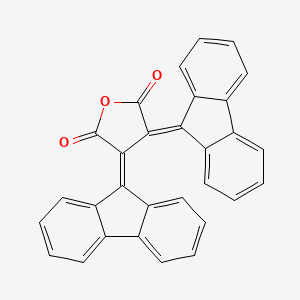
3,4-Di(9H-fluoren-9-ylidene)oxolane-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Di(9H-fluoren-9-ylidene)oxolane-2,5-dione is a complex organic compound characterized by its unique structure, which includes two fluorenylidene groups attached to an oxolane-2,5-dione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Di(9H-fluoren-9-ylidene)oxolane-2,5-dione typically involves the reaction of fluorenone derivatives with maleic anhydride under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis of this compound on an industrial scale would likely involve similar reaction conditions as those used in laboratory settings, with adjustments for scale-up processes. This may include the use of larger reaction vessels, continuous flow reactors, and more efficient purification techniques to ensure the compound’s quality and consistency.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Di(9H-fluoren-9-ylidene)oxolane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenylidene alcohols. Substitution reactions can introduce various functional groups onto the fluorenylidene rings, leading to a wide range of derivatives with different chemical properties .
Aplicaciones Científicas De Investigación
3,4-Di(9H-fluoren-9-ylidene)oxolane-2,5-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 3,4-Di(9H-fluoren-9-ylidene)oxolane-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s fluorenylidene groups can interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to changes in their structure and function. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3,4-Di(9H-fluoren-9-ylidene)oxolane-2,5-dione include:
2,4-Di(9H-fluoren-9-ylidene)-1,3-dithietane: This compound has a similar structure but contains sulfur atoms in place of the oxygen atoms in the oxolane ring.
Fluoren-9-ylidene derivatives: Various derivatives of fluoren-9-ylidene with different substituents on the fluorenylidene rings.
Uniqueness
The uniqueness of this compound lies in its specific combination of fluorenylidene groups and oxolane-2,5-dione core, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications, as it can serve as a versatile building block for synthesizing new materials and studying complex chemical reactions .
Propiedades
Número CAS |
87177-79-5 |
|---|---|
Fórmula molecular |
C30H16O3 |
Peso molecular |
424.4 g/mol |
Nombre IUPAC |
3,4-di(fluoren-9-ylidene)oxolane-2,5-dione |
InChI |
InChI=1S/C30H16O3/c31-29-27(25-21-13-5-1-9-17(21)18-10-2-6-14-22(18)25)28(30(32)33-29)26-23-15-7-3-11-19(23)20-12-4-8-16-24(20)26/h1-16H |
Clave InChI |
OADJTYHMVWHHDW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=C4C(=C5C6=CC=CC=C6C7=CC=CC=C75)C(=O)OC4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)](/img/structure/B14407256.png)
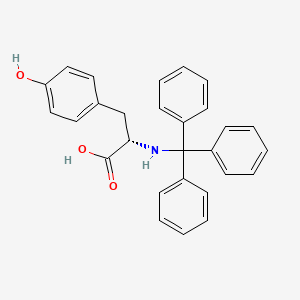
![2-[1-(4-Iodophenyl)ethyl]guanidine;sulfuric acid](/img/structure/B14407266.png)
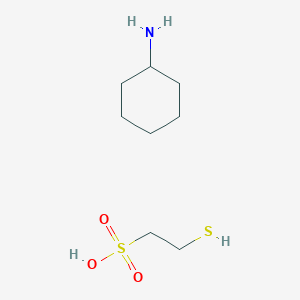


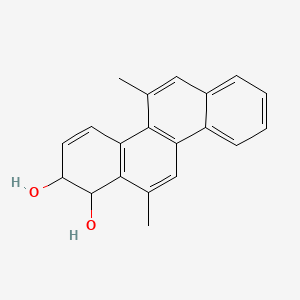
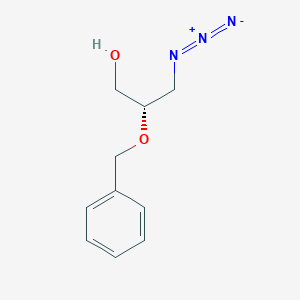
![[(2S,3S)-3-phenyloxiran-2-yl]-thiophen-2-ylmethanone](/img/structure/B14407302.png)
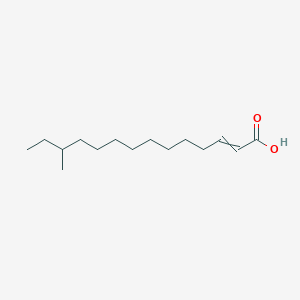
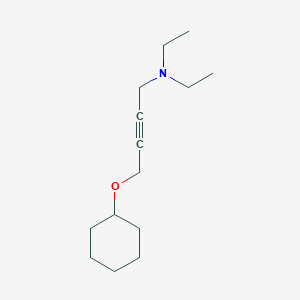
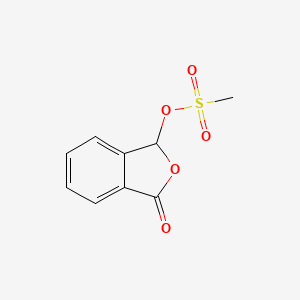
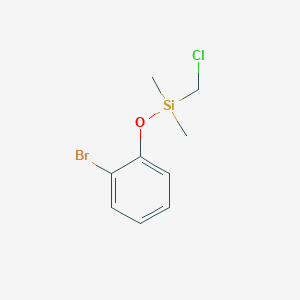
![1-Methyldispiro[2.2.5~6~.2~3~]trideca-4,12-diene](/img/structure/B14407327.png)
